molecular formula C8H10N2O2 B079059 Ethyl 3-aminoisonicotinate CAS No. 14208-83-4

Ethyl 3-aminoisonicotinate

Cat. No. B079059
CAS RN: 14208-83-4
M. Wt: 166.18 g/mol
InChI Key: BIFLTHWDFNLOTD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 3-aminoisonicotinate involves reaction mechanisms that are intricate and yield compounds with specific molecular structures. Studies have explored various synthetic routes, including reactions that utilize ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate and ethyl 2-methylsulfanyl-6-[(triphenylphosphoranylidene)amino]nicotinate as intermediates, showing evidence for polarized electronic structures despite their nearly identical molecular conformations (Cobo et al., 2008).

Molecular Structure Analysis

The molecular structure of ethyl 3-aminoisonicotinate derivatives has been a focus, with X-ray diffraction methods revealing insights into their crystallography. These studies provide data on bond lengths, angles, and crystal packing, contributing to a deeper understanding of the molecular conformation and its implications on reactivity and properties (Xing, 2010).

Chemical Reactions and Properties

Ethyl 3-aminoisonicotinate participates in various chemical reactions that highlight its reactivity and functional group compatibility. For example, the compound has been involved in reactions leading to the synthesis of complex structures, showcasing its versatility as a building block in organic synthesis. These reactions not only expand the utility of ethyl 3-aminoisonicotinate but also contribute to the development of new synthetic methodologies (Cong & Yao, 2006).

Physical Properties Analysis

The physical properties of ethyl 3-aminoisonicotinate, such as solubility, melting point, and crystalline structure, have been characterized through various analytical techniques. These properties are crucial for its handling and application in different chemical processes, influencing its behavior in reactions and the formation of desired products (Zhou et al., 2008).

Chemical Properties Analysis

Investigations into the chemical properties of ethyl 3-aminoisonicotinate reveal its reactivity towards nucleophiles and electrophiles, acid-base characteristics, and participation in coupling reactions. These studies are essential for understanding how ethyl 3-aminoisonicotinate can be utilized in synthetic chemistry and the development of new compounds with desired functionalities (Sapnakumari et al., 2014).

Scientific Research Applications

  • Ethyl 3-aminoisonicotinate has been used as an intermediate in the synthesis of various heterocyclic compounds, demonstrating its utility in organic synthesis. For instance, it has been employed in the synthesis of 3-pyridyl-5,7-di(trifluoromethyl)-1,8-naphthyridin-2(1H)ones (Eichler, Rooney, & Williams, 1976).

  • The compound has been involved in the synthesis of monoazo disperse dyes derived from nicotinic acid derivatives. This indicates its potential application in dye and pigment chemistry (Alnajjar, Alsaiedi, & El-Apasery, 2013).

  • Ethyl 3-aminoisonicotinate has also been used in the synthesis of cyclometalated platinum(II) complexes. These complexes have potential applications in the field of photophysics and materials science due to their unique structural and electronic properties (Fuertes et al., 2012).

  • Another application includes its use in organic chemistry for the synthesis of functionalized tetrahydropyridines. This demonstrates its versatility as a building block for more complex organic molecules (Zhu, Lan, & Kwon, 2003).

Safety And Hazards

Ethyl 3-Aminoisonicotinate may cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if irritation persists .

properties

IUPAC Name

ethyl 3-aminopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-12-8(11)6-3-4-10-5-7(6)9/h3-5H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFLTHWDFNLOTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371309
Record name ethyl 3-aminoisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-aminoisonicotinate

CAS RN

14208-83-4
Record name ethyl 3-aminoisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-Aminoisonicotinate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 1 g (7.25 mmol) of 3-amino-4-pyridinecarboxylic acid in 5 mL of ethyl alcohol was added 2 mL of sulfuric acid. The mixture was warmed under reflux for 2 h. It was cooled and basified with conc. NH4OH solution to pH=8. The resulting solution was extracted with ethyl acetate and the organic layer was washed with brine and water, dried (MgSO4) and concentrated in vacuo to give 1.04 g of the title compound as a white solid (87%).
Quantity
1 g
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reactant
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2 mL
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5 mL
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Yield
87%

Synthesis routes and methods II

Procedure details

To an ice-cold suspension of 3-aminoisonicotinic acid (8 g, 58 mmol) in ethanol (36 mL) and toluene (36 mL) was added concentrated sulfuric acid (6.4 mL), and the mixture was stirred for 24 h. The solvents were removed under reduced pressure, the residue was dissolved in water, and the solution was adjusted to pH 8 with concentrated ammonium hydroxide to give ethyl 3-aminoisonicotinate (6.5 g). MS (ESI): m/z 167 [M+H]+.
[Compound]
Name
ice
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0 (± 1) mol
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8 g
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36 mL
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36 mL
Type
solvent
Reaction Step One
Quantity
6.4 mL
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reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A suspension of 3-aminopyridine-4-carboxylic acid (2.00 g, 14.5 mmol), prepared by the method of Crum and Fuchsman, J. Het. Chem. 3, 252 (1966), in ethanol (~4 g) was treated with 4.0 g of sulfuric acid and warmed on a steam bath for 4 hours. After cooling to ambient temperature, water (~40 mL) and solid sodium carbonate were added to basify the solution which was then extracted with chloroform (3×). The combined organic extracts were washed with brine, dried over magnesium sulfate and concentrated under reduced pressure. The residue obtained was flash chromatographed on silica gel eluting with 2:1 hexane/ethyl acetate to afford the title compound. 1H NMR (CDCl3, 300 MHz) δ 1.41 (t, J=7 Hz, 3H), 4.37 (q, J=7 Hz, 2H), 7.60 (d, J=6 Hz, 1H), 7.93 (d, J=6 Hz, 1H), 8.19 (s, 1H). MS (DCI/NH3) m/e 167 (M+H)+, 184 (M+H+NH3)+.
Quantity
2 g
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reactant
Reaction Step One
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0 (± 1) mol
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4 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
JA Hasbun - 1972 - search.proquest.com
… of Ethyl 3-aminoisonicotinate hydrochloride (82) with ethyl nitrite Ethyl 3-aminoisonicotinate … a precipitate which was identified as ethyl 3-aminoisonicotinate (82_); nmr (Fig. 19, CDCI3): …
Number of citations: 2 search.proquest.com
AL Krieger - 1953 - search.proquest.com
The name% i^ p&iihyridine* Is now applied to all six of tbs isomeric heteroeyclic n» ph*. ha. i «r> ft An^ ngw containing one nitrogen a ton in each ring* lbs positions of the nitrogen …
Number of citations: 3 search.proquest.com
SM Westaway, AGS Preston, MD Barker… - Journal of medicinal …, 2016 - ACS Publications
… Benzoyl chloride (0.227 mL, 1.956 mmol) was added dropwise to a stirred biphasic solution of ethyl 3-aminoisonicotinate (250 mg, 1.504 mmol) in DCM (5 mL) and sat. K 2 CO 3 (aq) (5 …
Number of citations: 71 pubs.acs.org
ZL Zhou, JM Navratil, SX Cai, ER Whittemore… - Bioorganic & medicinal …, 2001 - Elsevier
A series of 5-, 6-, 7- and 8-aza analogues of 3-aryl-4-hydroxyquinolin-2(1H)-one was synthesized and assayed as NMDA/glycine receptor antagonists. The in vitro potency of these …
Number of citations: 41 www.sciencedirect.com
BN Biddle - 1967 - search.proquest.com
The original work described in this thesis consists of attempts to extend the Widman-Stoermer and Borsche cinnoline syntheses to the preparation of a number of derivatives of the …
Number of citations: 3 search.proquest.com
G Joberty, M Boesche, JA Brown, D Eberhard… - pstorage-acs-6854636.s3 …
… 1-Propanephosphonic acid cyclic anhydride (T3P) (1.84 g, 50% by weight in EtOAc, 2.89 mmol) was added dropwise over 1 min to a stirred solution of ethyl 3-aminoisonicotinate (343 …
CM Atkinson, BN Biddle - Journal of the Chemical Society C: Organic, 1966 - pubs.rsc.org
… Ethyl 3-Aminoisonicotinate.-A mixture of 3-aminoisonicotinic acid l7 (80 g.), ethanol (160 ml.), and concentrated sulphuric acid (80 ml.) was heated under reflux on a steam-bath for 30 hr…
Number of citations: 11 pubs.rsc.org

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